molecular formula C17H26N2O4S B2758187 1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 1396884-36-8

1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No. B2758187
M. Wt: 354.47
InChI Key: IBQBCKCNXZPZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which is a part of the structure of this compound, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group, a piperazine ring, an ethoxyphenyl group, and a sulfonyl group. The exact structure can be determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Metabolism and Enzyme Involvement

One study details the oxidative metabolism of a novel antidepressant, potentially related to the compound , in the context of its processing by human liver enzymes. This investigation identified the specific cytochrome P450 enzymes responsible for metabolizing the antidepressant into various metabolites, highlighting the compound's interaction with biological systems and its potential implications for drug development (Hvenegaard et al., 2012).

Synthetic Applications

Another study elaborates on the synthesis process of a structurally related compound, providing insights into technological parameters that optimize yield. This research underscores the versatility and chemical reactivity of such compounds, making them valuable in synthetic organic chemistry (Wang Jin-peng, 2013).

Mechanistic Studies

Research into the kinetics and mechanisms of reactions involving similar compounds with alicyclic amines has been conducted to understand their chemical behavior better. Such studies are crucial for developing new synthetic methods and understanding the fundamental chemistry underlying these reactions (Castro et al., 2001).

Structure-Activity Relationships

Investigations into structure-activity relationships of compounds with similar frameworks have been performed, particularly focusing on their role as antagonists in certain receptors. This type of research is fundamental in drug discovery, as it helps identify molecular features crucial for biological activity (Mella et al., 2017).

Safety And Hazards

This compound is not intended for human or veterinary use. Therefore, it should be handled with care, using appropriate safety measures to prevent exposure.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its potential biological activity, and determination of its physical and chemical properties. For instance, a study has shown that benzyl substitution at C7 markedly affects the pharmacological profile of ciprofloxacin with respect to recognition by efflux transporters and cellular accumulation . This suggests that similar modifications could be explored with “1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol”.

properties

IUPAC Name

1-cyclopropyl-2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-2-23-15-5-7-16(8-6-15)24(21,22)19-11-9-18(10-12-19)13-17(20)14-3-4-14/h5-8,14,17,20H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQBCKCNXZPZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

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